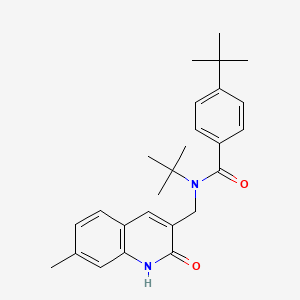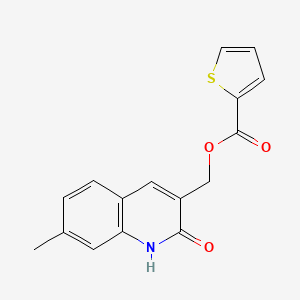
(2-hydroxy-7-methylquinolin-3-yl)methyl thiophene-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(2-hydroxy-7-methylquinolin-3-yl)methyl thiophene-2-carboxylate” is a chemical compound that is likely to be a derivative of thiophene . Thiophene derivatives are essential heterocyclic compounds and show a variety of properties and applications . They are utilized in industrial chemistry and material science as corrosion inhibitors . Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors .
Synthesis Analysis
The synthesis of thiophene derivatives often involves condensation reactions . For instance, the Gewald reaction is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives . Another example is the Fiesselmann synthesis, which involves the condensation of thioglycolic acid derivatives with α,β-acetylenic ester under basic conditions to generate 3-hydroxy-2-thiophene carboxylic derivatives .
Molecular Structure Analysis
Thiophene is a five-membered heteroaromatic compound containing a sulfur atom at the 1 position . It is considered to be a structural alert with the formula C4H4S . The molecular structure of “(2-hydroxy-7-methylquinolin-3-yl)methyl thiophene-2-carboxylate” would likely include this thiophene core, along with additional functional groups attached to it.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry
(a) Anti-Inflammatory Properties: Thiophene derivatives have demonstrated anti-inflammatory effects, making them promising candidates for drug development . Their ability to modulate inflammatory pathways could lead to novel treatments for conditions like arthritis and autoimmune diseases.
(b) Anti-Cancer Activity: Research suggests that thiophene-based compounds exhibit anti-cancer properties. They interfere with cell proliferation, induce apoptosis, and inhibit tumor growth . Investigating their mechanisms of action may reveal new strategies for cancer therapy.
© Anti-Anxiety and Anti-Psychotic Effects: Certain thiophene derivatives have shown anxiolytic and anti-psychotic activities in preclinical studies. Understanding their interactions with neurotransmitter systems could pave the way for improved mental health treatments.
(d) Kinase Inhibition: Thiophenes can inhibit kinases, which play crucial roles in cell signaling and disease progression. Targeting specific kinases using these compounds might lead to innovative therapies for various disorders .
Material Science and Industrial Applications
(a) Organic Semiconductors: Thiophene derivatives find applications in organic electronics, such as organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). Their unique electronic properties make them valuable components in these devices .
(b) Corrosion Inhibitors: In industrial chemistry, thiophenes serve as effective corrosion inhibitors . Their ability to protect metals from degradation in aggressive environments is critical for infrastructure and machinery longevity.
Drug Discovery and Lead Optimization
Thiophene scaffolds are essential for designing lead compounds. Medicinal chemists explore their structural variations to enhance biological effects. By modifying substituents, researchers can fine-tune pharmacological properties .
Eigenschaften
IUPAC Name |
(7-methyl-2-oxo-1H-quinolin-3-yl)methyl thiophene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO3S/c1-10-4-5-11-8-12(15(18)17-13(11)7-10)9-20-16(19)14-3-2-6-21-14/h2-8H,9H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWRPFGAICQZSHU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C=C(C(=O)N2)COC(=O)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


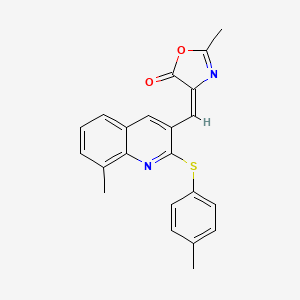

![(Z)-2-methyl-N'-(pyridin-4-ylmethylene)imidazo[1,2-a]pyridine-3-carbohydrazide](/img/structure/B7692311.png)
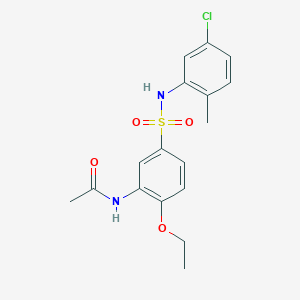
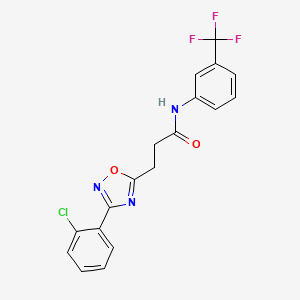




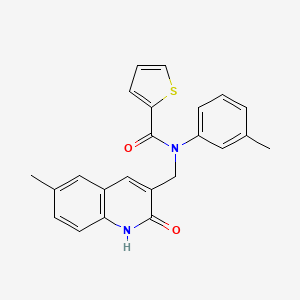

![5-(4-chloro-N-methylphenylsulfonamido)-N-propylbenzo[b]thiophene-2-carboxamide](/img/structure/B7692373.png)
